2-(6-Fluoropyridin-2-YL)ethanamine

Descripción

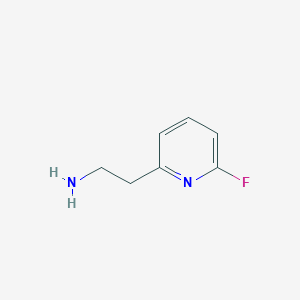

2-(6-Fluoropyridin-2-yl)ethanamine is a fluorinated pyridine derivative with an ethanamine substituent at the 2-position of the pyridine ring and a fluorine atom at the 6-position. Its molecular formula is C₇H₉FN₂ (free base), with a molecular weight of 140.16 g/mol. The dihydrochloride salt form, (R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS: 2061996-65-2), has a molecular formula of C₇H₁₁Cl₂FN₂ and is marketed as a high-purity (97%) building block for pharmaceutical synthesis . The fluorine atom enhances metabolic stability and influences electronic properties, while the ethanamine group provides a primary amine for functionalization in drug design.

Propiedades

IUPAC Name |

2-(6-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAIHKSFUVXURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-2-YL)ethanamine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. For example, the reaction of 2-bromo-6-fluoropyridine with ethylamine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2-(6-Fluoropyridin-2-YL)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 2-(6-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethamine Derivatives

Key Observations:

Backbone Variations: Pyridine vs. pyrimidine (e.g., 1-(5-Fluoropyrimidin-2-yl)ethanamine) alters hydrogen-bonding capacity and solubility. Phenethylamine derivatives (e.g., NBOMes) exhibit significantly higher pharmacological activity but carry risks of neurotoxicity and lethality .

Substituent Effects: Halogens: Fluorine (in the target compound) improves metabolic stability compared to chlorine (2-(6-chloropyridin-2-yloxy)ethanamine), which increases lipophilicity but may reduce selectivity .

Pharmacological Implications :

- The target compound’s simplicity and fluorine substitution make it a safer candidate for drug development compared to NBOMes, which are associated with high toxicity .

- Pyridine-based ethanamines (e.g., this compound) are preferred in medicinal chemistry for their balance of stability and functionalizability .

Actividad Biológica

2-(6-Fluoropyridin-2-YL)ethanamine is an organic compound belonging to the class of fluoropyridines, which are known for their diverse biological activities. The presence of a fluorine atom in the pyridine ring significantly influences the compound's chemical properties and its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C7H9FN2 and is characterized by the following structural features:

- IUPAC Name : this compound

- InChI Key : MLAIHKSFUVXURV-UHFFFAOYSA-N

- Molecular Weight : 140.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to exhibit high affinity for serotonin 5-HT1A receptors, acting as a selective agonist. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .

Table 1: Biological Targets and Activities

| Biological Target | Activity Type | Reference |

|---|---|---|

| 5-HT1A Receptor | Agonist | |

| Plasmodium falciparum | Antiparasitic | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Therapeutic Applications

The compound's unique structure allows it to be explored for various therapeutic applications:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests potential anticancer properties, although further studies are required to elucidate its efficacy against specific cancer types.

- Neurological Disorders : Its role as a 5-HT1A receptor agonist positions it as a potential treatment for neurological conditions such as depression and anxiety .

Case Studies

Several case studies have highlighted the biological effects of this compound in various experimental models:

- Antiparasitic Efficacy : A study on the efficacy of compounds against Plasmodium falciparum demonstrated that derivatives similar to this compound exhibited significant potency (EC50 values) against this malaria-causing parasite, with some derivatives showing improved bioavailability compared to traditional treatments .

- Neuropharmacological Effects : Research focusing on the modulation of serotonin receptors showed that compounds with similar structures could effectively reduce symptoms associated with mood disorders in animal models, suggesting a promising avenue for treating such conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(6-Fluoropyridin-2-YL)ethanamine?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by amine functionalization. Key steps include:

- Fluorination : Introduce fluorine at the 6-position of pyridine using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Amine Coupling : React the fluorinated intermediate with ethylenediamine derivatives via nucleophilic substitution.

- Optimization : Control temperature (60–80°C), solvent (DMF or THF), and reaction time (12–24 hrs) to minimize side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves yield (typically 60–75%) .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Reaction Time | 12–24 hrs | Prolonged time increases conversion but may degrade product |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ reveals distinct shifts: δ 8.2–8.4 ppm (pyridyl H), δ 3.1–3.3 ppm (CH₂NH₂), and δ 2.8–3.0 ppm (NH₂). Fluorine coupling splits pyridyl proton signals .

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-F stretch) confirm functional groups .

- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) assesses purity (>95%) and detects side products .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structure:

- HOMO-LUMO Analysis : Predicts reactivity; fluorine’s electronegativity lowers HOMO energy, enhancing electrophilicity .

- Charge Distribution : Fluorine withdraws electron density from the pyridyl ring, polarizing the amine group for nucleophilic interactions .

- Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., hybrid functionals for accuracy) .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The compound acts as a competitive inhibitor via:

- π-π Stacking : The fluoropyridyl ring interacts with aromatic residues (e.g., Tyr, Phe) in enzyme active sites .

- Hydrogen Bonding : The ethanamine group forms H-bonds with catalytic residues (e.g., Asp, Glu).

- Fluorine Effects : Enhances binding affinity through hydrophobic interactions and electronegative polarization .

Q. Experimental Design :

- Kinetic Assays : Measure IC₅₀ under varying substrate concentrations.

- Docking Simulations : Use AutoDock Vina to model binding poses, validated by mutagenesis studies .

Q. How should researchers resolve contradictions in reported reaction yields or bioactivity data?

- Methodological Answer : Address discrepancies via:

- Reproducibility Checks : Standardize solvents, catalysts, and purification methods (e.g., avoid trace moisture in fluorination) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Advanced Characterization : Use X-ray crystallography (SHELX suite ) or LC-MS to detect undiagnosed impurities.

Case Study : Variability in enzyme inhibition IC₅₀ values may arise from differences in assay pH or co-solvents (e.g., DMSO concentration). Control buffer conditions and validate with orthogonal assays (e.g., SPR) .

Comparative Analysis

Q. How does this compound compare to its brominated or chlorinated analogs?

- Methodological Answer : Table 2 : Structural and Functional Comparison

| Compound | Halogen | LogP | Binding Affinity (nM) | Key Interactions |

|---|---|---|---|---|

| This compound | F | 1.2 | 120 ± 15 | π-π, H-bonding |

| 2-(6-Bromopyridin-2-YL)ethanamine | Br | 2.1 | 85 ± 10 | Halogen bonding |

| 2-(6-Chloropyridin-2-YL)ethanamine | Cl | 1.8 | 95 ± 12 | Hydrophobic, H-bonding |

Fluorine’s smaller size and electronegativity reduce LogP (improving solubility) but may lower affinity compared to bulkier halogens .

Data Contradiction Analysis

Q. Why do computational and experimental NMR chemical shifts sometimes diverge?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.